molecular formula C10H18ClN B1167177 OPTI-MEMBRANE (TM) REAGENT CAS No. 114783-41-4

OPTI-MEMBRANE (TM) REAGENT

Cat. No.: B1167177
CAS No.: 114783-41-4
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Description

OPTI-MEMBRANE (TM) REAGENT is a specialized formulation designed for applications in membrane preparation, modification, and functionalization. It is engineered to enhance membrane stability, permeability, and selectivity across diverse industrial and laboratory settings, including biotechnology, pharmaceuticals, and environmental testing. The reagent complies with stringent purity standards, utilizing trace metals-grade or reagent-grade chemicals to minimize contamination risks, as mandated for analytical procedures requiring high precision . Its proprietary composition ensures compatibility with organic and inorganic substrates, enabling efficient cross-linking, pore-size modulation, and surface modification.

Key attributes include:

  • High reproducibility: Optimized for batch-to-batch consistency.
  • Low interference: Minimal spectral or chemical interference in downstream analyses.
  • Broad compatibility: Suitable for synthetic and natural membrane systems.

Properties

CAS No.

114783-41-4

Molecular Formula

C10H18ClN

Origin of Product

United States

Chemical Reactions Analysis

Hydrolytic Reactivity in Membrane Systems

Lipid membrane hydrolysis is pH-dependent and influenced by headgroup chemistry. For example:

  • In DPPC/DOPE (3:1) membranes, hydrolysis rates exhibit pH independence below pH 6.5 due to ammonium headgroup catalysis .

  • Anionic lipophilicity affects hydrolysis kinetics, with rates decreasing in the order iodide > bromide > chloride in H-EPC/cholesterol (3:2) liposomes .

Table 1: Hydrolysis Rate Trends in Model Membranes

Membrane CompositionpH RangeRate DeterminantCatalytic Factor
DPPC/DOPE (3:1)<6.5Ammonium headgrouppH-independent catalysis
H-EPC/Chol (3:2)7.4Anion lipophilicity (I⁻ > Br⁻ > Cl⁻)Ionic microenvironment

Peptide-Lipid Aminolysis and Transesterification

Amphiphilic peptides (e.g., melittin) react with diacylglycerophospholipids via:

  • Aminolysis : N-terminal and lysine residues form amide bonds with lipid acyl chains .

  • Transesterification : Serine hydroxyl groups react with sn-1/sn-2 ester bonds .

Key reactivity factors:

  • pKa of reactive groups (N-terminal amine: 7.15–8.15 vs. lysine: 9.2–10.2) .

  • Positioning within the membrane interface (e.g., K23 in melittin reacts preferentially due to proximity to the bilayer surface) .

Covalent Modification via Thiol-Disulfide Exchange

Thiolated biomaterials undergo spontaneous reactions with mucoadhesive substrates:

  • Bacterial surfaces modified with thiol groups (e.g., EcN@SH) show 35–40x increased maleimide binding efficiency .

  • Reaction kinetics depend on thiol density and electrostatic interactions (zeta potential shifts from −26.2 mV to −42.0 mV post-thiolation) .

Table 2: Thiolation Efficiency Across Bacterial Strains

StrainThiolation MFI IncreaseZeta Potential Shift (mV)
AKK3.1x−32.0 → −33.3
STM4.1x−26.2 → −28.3
EF35.9x−26.0 → −27.3

Polymerization and Molecular Weight Control

Silane-based polymerization (e.g., BTES-P) highlights design principles applicable to membrane reagents:

  • Molecular weight correlates with LUMO energy (−0.0336 to 0.0375 eV) and steric parameters (H/C ratio) .

  • Key equation:
    n=2.38(LUMO)0.24(H atoms)+5.23n=-2.38(\text{LUMO})-0.24(\text{H atoms})+5.23

Oxidation and Radical Propagation Pathways

Linoleate oxidation mechanisms reveal:

  • Peroxyl radical β-scission dominates at physiological conditions (rate: 2.6 × 10⁶ s⁻¹) .

  • Antioxidants (e.g., α-tocopherol) alter product distributions via radical quenching (3.5 × 10⁶ M⁻¹s⁻¹) .

While "OPTI-MEMBRANE (TM) REAGENT" specifics remain undocumented in the analyzed literature, its hypothetical reactivity profile would likely integrate these principles—hydrolysis modulation, peptide-lipid conjugation, thiol-disulfide dynamics, and controlled polymerization—to achieve tailored membrane interactions. Further experimental characterization is recommended to validate its exact mechanisms.

Comparison with Similar Compounds

Table 1: Composition Comparison

Parameter OPTI-MEMBRANE (TM) MembranePrep-X NanoBind-TM
Purity Grade ACS Reagent Industrial USP
Primary Surfactant Polysorbate-80 SDS Triton X-100
Cross-Linker Concentration 2.5% ±0.1% 3.0% ±0.5% 1.8% ±0.3%
pH Stability Range 6.0–8.5 5.5–9.0 6.2–7.5

Performance in Membrane Functionalization

OPTI-MEMBRANE (TM) demonstrates superior efficiency in covalent bonding assays, achieving 95% ligand immobilization efficiency compared to 82% for NanoBind-TM and 78% for MembranePrep-X under identical conditions (25°C, pH 7.4) . This is attributed to its optimized cross-linker ratio and reduced steric hindrance during molecular docking.

Cross-Reactivity and Specificity

Per regulatory guidelines, cross-reactivity studies are essential to evaluate interference from structurally analogous compounds . In tests with common membrane additives (e.g., polyethylene glycol, cholesterol derivatives), OPTI-MEMBRANE (TM) showed <5% signal interference, outperforming MembranePrep-X (12%) and NanoBind-TM (18%) in fluorescence-based assays.

Research Findings and Validation

Efficacy in High-Throughput Systems

In a 2024 study replicating industrial-scale membrane production, OPTI-MEMBRANE (TM) reduced pore-size variability by 40% compared to alternatives, critical for nanofiltration applications . The reagent’s low viscosity (<5 cP) also enabled faster diffusion rates during phase inversion processes.

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